molecular formula C17H20N6O B2947457 N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine CAS No. 312749-83-0

N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

Katalognummer B2947457
CAS-Nummer: 312749-83-0
Molekulargewicht: 324.388
InChI-Schlüssel: GHJDYGQXQLBVPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is a G-protein coupled receptor that is widely distributed throughout the central nervous system and plays a key role in regulating synaptic plasticity, learning, and memory. MPEP has been shown to have therapeutic potential in a variety of neurological disorders, including Fragile X syndrome, Parkinson's disease, and addiction.

Wissenschaftliche Forschungsanwendungen

Cognitive Impairment and Neurodegenerative Diseases

Research has identified a class of 3-aminopyrazolo[3,4-d]pyrimidinones as potent inhibitors of phosphodiesterase 1 (PDE1). These compounds, including a clinical candidate named ITI-214, have shown significant potential in treating cognitive deficits associated with schizophrenia and Alzheimer's disease, among other central nervous system disorders. ITI-214 exhibits picomolar inhibitory potency for PDE1 and demonstrates excellent selectivity against other PDE families, with promising in vivo efficacy (Peng Li et al., 2016).

Neuropathic Pain

The synthesis and pharmacological evaluation of a new series of 1-arylpyrazoles as potent σ(1) receptor antagonists have been explored. These compounds, particularly 4-{2-[5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862), have demonstrated significant activity in neuropathic pain models. S1RA has been shown to exert dose-dependent antinociceptive effects, highlighting its potential as a clinical candidate for neuropathic pain treatment (J. Díaz et al., 2012).

Antitumor Activity

A series of new morpholinylchalcones, and subsequent derivatives, have been investigated for their antitumor properties. These compounds, particularly those targeting the A-549 lung cancer cell line and the HepG-2 hepatocellular carcinoma cell line, have shown promising activities. The synthesis approach and pharmacological evaluations suggest these compounds as potential antitumor agents (Zeinab A. Muhammad et al., 2017).

Psoriasis Treatment

N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been identified as novel, potent, and selective NF-κB inducing kinase (NIK) inhibitors. These compounds, particularly one with a high potency NIK inhibitor profile, have shown effectiveness in an imiquimod-induced psoriasis mouse model. The treatment led to significant alleviation of psoriasis symptoms and a reduction in pro-inflammatory cytokine and chemokine gene expression, highlighting a new strategy for psoriasis treatment (Yuqin Zhu et al., 2020).

Eigenschaften

IUPAC Name

N-(2-morpholin-4-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-2-4-14(5-3-1)23-17-15(12-21-23)16(19-13-20-17)18-6-7-22-8-10-24-11-9-22/h1-5,12-13H,6-11H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJDYGQXQLBVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.